Novel inducer of renewable sources of functional human hepatocytes
FH1(BRDK4477) is a small molecule that can enhance the functions of cultured hepatocytes. IC50 value:Target:In vitro: FH1(BRD-K4477) enhances hepatocyte functions, and promotes the maturation of well-differentiated cultures of iHeps, which potentially alleviates a major obstacle to the use of iPS cells as a renewable source of functional human hepatocytes.
4,4'-Diacetamidodiphenylmethane
CAS No.: 2719-05-3
Cat. No.: VC20751463
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2719-05-3 |
---|---|
Molecular Formula | C17H18N2O2 |
Molecular Weight | 282.34 g/mol |
IUPAC Name | N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide |
Standard InChI | InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Standard InChI Key | OEXMNSOPAKOPEF-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C |
Chemical Identity and Physical Properties
4,4'-Diacetamidodiphenylmethane is an organic compound characterized by its distinctive molecular structure consisting of two acetamido groups attached to a diphenylmethane backbone. This configuration gives the compound its unique chemical and physical properties.
Fundamental Chemical Parameters
The compound possesses well-defined chemical parameters that establish its identity within chemical databases and research contexts:
Property | Value |
---|---|
Molecular Formula | C17H18N2O2 |
Molecular Weight | 282.337 g/mol |
CAS Number | 2719-05-3 |
InChIKey | OEXMNSOPAKOPEF-UHFFFAOYSA-N |
Stereochemistry | Achiral |
Optical Activity | None |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Charge | 0 |
These properties establish 4,4'-Diacetamidodiphenylmethane as a mid-sized organic molecule with nitrogen and oxygen functionalities . The compound's molecular structure features a central methylene bridge connecting two phenyl rings, each substituted with an acetamido group at the para position. This structural arrangement contributes to the compound's physical and chemical behavior in various environments and applications.
Structural Features and Chemical Representations
The structural representation of 4,4'-Diacetamidodiphenylmethane can be characterized through several notations:
SMILES Notation:
CC(=O)NC1=CC=C(CC2=CC=C(NC(C)=O)C=C2)C=C1
InChI:
InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
The compound features a diphenylmethane core with two acetamido groups (-NHCOCH3) attached at the para positions of each phenyl ring. The presence of these acetamido groups enhances the compound's ability to form hydrogen bonds, which significantly influences its physical properties and potential applications.
Synthesis and Production Methods
The synthesis of 4,4'-Diacetamidodiphenylmethane typically involves the acetylation of 4,4'-diaminodiphenylmethane (also known as 4,4'-methylenedianiline). Understanding the precursor compound provides insight into the production pathway of 4,4'-Diacetamidodiphenylmethane.
Precursor Compound
4,4'-Diaminodiphenylmethane serves as the primary precursor for the synthesis of 4,4'-Diacetamidodiphenylmethane. This precursor compound has the following characteristics:
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Chemical Formula: CH2(C6H4NH2)2 or C13H14N2
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Appearance: Colorless to pale yellow solid
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Industrial Production: Reaction of formaldehyde and aniline in the presence of hydrochloric acid
The industrial production of 4,4'-Diaminodiphenylmethane is significant because it establishes the carbon framework that will be present in the target compound after acetylation.
Acetylation Process
The conversion of 4,4'-Diaminodiphenylmethane to 4,4'-Diacetamidodiphenylmethane typically involves an acetylation reaction where the amino groups (-NH2) are converted to acetamido groups (-NHCOCH3). This transformation can be achieved through several approaches:
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Reaction with acetyl chloride (CH3COCl) in the presence of a base
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Treatment with acetic anhydride ((CH3CO)2O), a common acetylating agent
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Reaction with acetyl chloride in pyridine, which serves as both solvent and base
The acetylation process modifies the chemical properties of the compound, particularly by reducing the basicity of the nitrogen atoms and introducing hydrogen bond donor and acceptor sites.
Chemical Reactivity and Properties
4,4'-Diacetamidodiphenylmethane exhibits distinctive reactivity patterns based on its structural features, particularly the presence of acetamido groups and the diphenylmethane core.
Functional Group Reactivity
The reactivity of 4,4'-Diacetamidodiphenylmethane is largely influenced by its amide functional groups:
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Hydrogen Bonding: The N-H bonds in the acetamido groups can serve as hydrogen bond donors, while the carbonyl oxygen atoms act as hydrogen bond acceptors. This enables participation in molecular recognition and self-assembly processes .
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Hydrolysis: Under acidic or basic conditions, the amide bonds can undergo hydrolysis, reverting to amine functionality and acetic acid.
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Nucleophilic Reactions: The carbonyl carbon in the acetamido groups can participate in nucleophilic addition reactions, though with reduced reactivity compared to aldehydes or ketones due to resonance stabilization.
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Aromatic Substitution: The phenyl rings may participate in electrophilic aromatic substitution reactions, with reactivity modified by the electron-donating effect of the acetamido groups.
Comparison with Related Compounds
Understanding 4,4'-Diacetamidodiphenylmethane in the context of related compounds provides valuable insights into its distinctive properties and potential applications.
Structural Relatives
Several compounds share structural similarities with 4,4'-Diacetamidodiphenylmethane:
Compound | Molecular Formula | Key Structural Differences |
---|---|---|
4,4'-Diaminodiphenylmethane | C13H14N2 | Contains primary amine groups instead of acetamido groups |
4,4'-Diacetyldiphenylmethane | C17H16O2 | Contains acetyl groups directly attached to the phenyl rings rather than acetamido groups |
Diphenylmethane-4,4'-diisocyanate | C15H10N2O2 | Contains isocyanate groups instead of acetamido groups |
Comparative Properties
Research Significance and Future Directions
The structural and chemical properties of 4,4'-Diacetamidodiphenylmethane suggest several promising research directions and potential applications that merit further investigation.
Current Research Interests
Current research involving 4,4'-Diacetamidodiphenylmethane appears to focus on:
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Supramolecular Chemistry: Exploration of its hydrogen bonding capabilities for designing molecular recognition systems and self-assembled structures.
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Biological Activity Assessment: Investigation of its interactions with biological systems, including specific molecular targets.
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Materials Science: Development of new materials leveraging its structural features and functional groups.
Future Research Directions
Future research on 4,4'-Diacetamidodiphenylmethane might profitably explore:
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Detailed Structure-Property Relationships: Comprehensive analysis of how structural modifications affect physical properties and potential applications.
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Expanded Biological Screening: Broader evaluation of biological activities against diverse targets to identify potential therapeutic applications.
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Novel Synthetic Derivatives: Development of new derivatives with enhanced properties for specific applications.
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Computational Modeling: Utilization of computational chemistry to predict behavior in complex systems and guide experimental design.
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